Rebaudioside E

Übersicht

Beschreibung

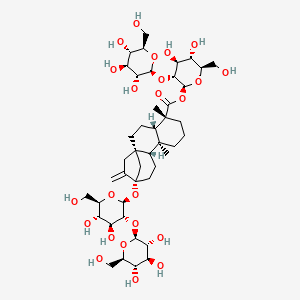

Rebaudioside E is one of the minor components of steviol glycosides, first isolated from Stevia rebaudiana . It is a high-intensity sweetener that tastes about 150–200 times sweeter than sucrose . It is also a precursor for the biosynthesis of rebaudioside D and rebaudioside M .

Synthesis Analysis

Rebaudioside E can be enzymatically synthesized from stevioside by coupling UDP-glucosyltransferase UGTSL2 from Solanum lycopersicum and sucrose synthase StSUS1 from Solanum tuberosum . In a 20-ml bioconversion reaction of 20 g/l stevioside by UGTSL2 and StSUS1, 15.92 g/l rebaudioside E was produced for 24 hours .

Molecular Structure Analysis

The molecular structure of Rebaudioside E is complex. It involves multiple glucose molecules attached to a core structure . The exact structure can be determined using techniques such as 1D and 2D NMR spectroscopy .

Chemical Reactions Analysis

The bioconversion of stevioside to rebaudioside E involves the glucosylation of the Glc(β1→C-19) residue of stevioside along with the formation of a (β1→2) linkage . This process is facilitated by the enzyme UGTSL2 .

Physical And Chemical Properties Analysis

Rebaudioside E is a white to off-white powder . It has an empirical formula of C44H70O23 and a molecular weight of 967.01 . It is stable under normal conditions and does not adsorb moisture up to a water activity value of 0.85 .

Wissenschaftliche Forschungsanwendungen

Extraction and Purification Techniques

Rebaudioside E, a sweetener derived from Stevia rebaudiana, has been the focus of research regarding its extraction and purification methods. A study by Das, Golder, and Das (2015) explored enhanced extraction of Rebaudioside A using water, a green solvent, optimizing extraction parameters for maximizing recovery. This research contributes to understanding the extraction efficiency and stability of steviol glycosides like Rebaudioside E (Das, Golder, & Das, 2015).

Food and Beverage Applications

Rebaudioside E has applications in the food industry, particularly as a sweetener in sugar-free products. Yang Xu-ya (2013) investigated the use of rebaudioside A in sugar-free yogurt, highlighting its role in modifying sensory attributes and texture of food products. This research can be extrapolated to understand the potential applications of Rebaudioside E in similar contexts (Yang Xu-ya, 2013).

Stability and Degradation

Studying the stability of Rebaudioside E is crucial for its application in various products. Prakash, Clos, and Chaturvedula (2012) focused on the stability of rebaudioside A under acidic conditions, providing insights into the degradation pathways and stability of related compounds like Rebaudioside E in different storage conditions (Prakash, Clos, & Chaturvedula, 2012).

Bioconversion and Synthesis

Research by Chen et al. (2020) on the bioconversion of Stevioside to Rebaudioside E using glycosyltransferase highlights the biotechnological approaches to synthesizing Rebaudioside E. This study presents a novel method of enzymatically synthesizing Rebaudioside E from Stevia extracts, offering insights into scalable production methods (Chen et al., 2020).

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLCWNUIHGPAJY-SFUUMPFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019861 | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebaudioside E | |

CAS RN |

63279-14-1 | |

| Record name | Rebaudioside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63279-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063279141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)

![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)

![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)

![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)

![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)